Structural Elucidation of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid: A Multi-Modal Analytical Framework
Structural Elucidation of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid: A Multi-Modal Analytical Framework
Executive Summary
The structural elucidation of 2-hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid or
This guide provides a rigorous, self-validating framework for confirming this structure. It moves beyond basic spectral listing to explain the causality of the signals, ensuring researchers can distinguish this specific metabolite from its positional isomers (2-yl and 4-yl) and determine its absolute stereochemistry (
Core Structural Attributes[1][2][3]
-
Molecular Formula:
[1] -
Key Features: Pyridine ring (3-substituted),
-hydroxy carboxylic acid tail, Chiral center at C2.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Analytical Workflow Strategy
To ensure scientific integrity, the elucidation must follow a subtractive logic path: Establish Formula
Figure 1: The logical progression for structural validation. Note that NMR is critical for distinguishing positional isomers that MS cannot resolve.
Mass Spectrometry & Elemental Composition[1][2][5]
High-Resolution Mass Spectrometry (HRMS) is the first line of evidence.[2][3] Due to the basic nitrogen in the pyridine ring, Electrospray Ionization in Positive mode (ESI+) is the preferred method.
Primary Ionization
The molecule acts as a zwitterion but protonates readily at the pyridine nitrogen.[2][3]
| Ion Species | Formula | Theoretical m/z | Description |
| 168.0655 | Base peak (Protonated parent) | ||
| 190.0475 | Sodium adduct (Common in glass/solvents) | ||
| 166.0510 | ESI Negative mode (Carboxylate formation) |
Fragmentation Logic (MS/MS)
Fragmentation confirms the connectivity of the aliphatic tail to the aromatic ring.
-
Loss of Water & Formic Acid: The
-hydroxy acid moiety is labile.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Pyridyl Cation:
-
: The methyl-pyridine fragment (
) indicates the side chain cleavage.
-
: The methyl-pyridine fragment (
Critical Check: If you observe a dominant fragment loss of 44 Da (
) without water loss, suspect the lack of the hydroxyl group (simple propanoic acid derivative).
NMR Spectroscopy: The Regiochemistry Engine
This is the most critical section. You must distinguish the 3-pyridyl substitution from the 2-pyridyl and 4-pyridyl isomers. The coupling constants (
Solvent Selection:
1H NMR Analysis (Predicted in )
The Aromatic Region (The Fingerprint)
A 3-substituted pyridine has four distinct aromatic protons with a specific splitting pattern:
-
H-2 (The Singlet-like):
ppm.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Appears as a broad singlet or doublet with very small coupling (
Hz) to H-4.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Differentiation: In 2-substituted or 4-substituted isomers, there is no isolated singlet-like proton; all protons have large vicinal couplings (
Hz).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
H-6 (The Downfield Doublet):
ppm.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
H-4 (The "Dt" or "Dd"):
ppm.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
H-5 (The Upfield Multiplet):
ppm.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
The Aliphatic Side Chain (ABX System)
Because C2 is a chiral center, the two protons on C3 are diastereotopic (magnetically non-equivalent). They will not appear as a simple doublet.
-
H-2 (
-proton):ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ppm ( ).[2] -
H-3a/H-3b (
-protons):ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ppm.[2]-
They appear as two separate sets of multiplets (AB part of ABX system).[2][3]
-
Geminal coupling (
Hz) between 3a and 3b.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Vicinal coupling (
) to H-2 will differ for each (e.g., 4 Hz vs 8 Hz) depending on rotamer population.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Isomer Differentiation Table[1][5]
| Feature | 3-Pyridyl (Target) | 2-Pyridyl Isomer | 4-Pyridyl Isomer |
| Symmetry | Asymmetric (4 distinct Ar-H) | Asymmetric (4 distinct Ar-H) | Symmetric (AA'BB' system) |
| Key Signal | H-2 (Singlet/small doublet) | No Singlet. H-6 is a doublet ( | Two doublets ( |
| Coupling |
ngcontent-ng-c176312016="" class="ng-star-inserted">Tech Tip: If the aromatic region shows a clean pair of doublets (integrating 2H each), you have the 4-pyridyl isomer. If you see a multiplet forest without an isolated singlet, suspect the 2-pyridyl .[2]
Stereochemical Determination (Chirality)
The absolute configuration (
The Protocol (Mosher Ester Analysis)
-
Derivatization: React the secondary alcohol (the sample) separately with
-(-)-MTPA-Cl and -(+)-MTPA-Cl to form the -Mosher ester and -Mosher ester, respectively.-
Note: The stereochemistry of the ester reverses relative to the acid chloride reagent name.
-
-
NMR Comparison: Acquire 1H NMR for both esters.
-
Calculate
:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> [2][4] -
Map the Signs:
-
Protons on the side of the plane with positive
belong to substituent . -
Protons with negative
belong to substituentngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[2] -
Arrange substituents to match the Mosher model to assign
.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Figure 2: Workflow for determining absolute stereochemistry using Mosher's esters.
Synthesis as Ultimate Proof
If spectral data remains ambiguous, independent synthesis provides the gold standard for verification.[2][3]
Retrosynthetic Logic:
-
Reaction: Condensation with hippuric acid (Erlenmeyer-Plöchl azlactone synthesis) followed by hydrolysis and reduction, OR a direct aldol-type condensation with a masked acetate equivalent.[2][3]
-
Validation: The synthetic standard must co-elute in HPLC and match NMR/MS data exactly.
References
-
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 259624, 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2][3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[2][3] Retrieved from [Link][3][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. (General reference for Pyridine coupling constants).
-
FooDB. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (Analog Reference).[2][3][5] Retrieved from [Link][3]
Sources
- 1. PubChemLite - 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037) - FooDB [foodb.ca]
